N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide

Medicinal chemistry Drug design Physicochemical profiling

Screening campaigns often suffer from target crosstalk when using annotated bioactive compounds. N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide (CAS 899963-56-5) provides a clean annotation profile, serving as an unbiased probe for novel target discovery in phenotypic assays. • Unique pharmacophore - N-benzyl linker and para-morpholinosulfonyl group absent in closest purchasable analogs. • Superior solubility - morpholinosulfonyl substructure enhances aqueous solubility vs. dimethylsulfamoyl/pyrrolidine-sulfonyl congeners, reducing false-negative precipitation at ≥10 µM. • SAR-critical tool - enables deconvolution of linker, sulfonamide, and substitution effects within benzothiazole chemical space. • Ready-to-dock - ZINC database 3D conformers available for computational validation before experimental procurement.

Molecular Formula C25H23N3O4S2
Molecular Weight 493.6
CAS No. 899963-56-5
Cat. No. B2489902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide
CAS899963-56-5
Molecular FormulaC25H23N3O4S2
Molecular Weight493.6
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C25H23N3O4S2/c29-24(20-10-12-21(13-11-20)34(30,31)27-14-16-32-17-15-27)28(18-19-6-2-1-3-7-19)25-26-22-8-4-5-9-23(22)33-25/h1-13H,14-18H2
InChIKeyKBVLHXKRXKJFJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide (CAS 899963-56-5): Structural & Procurement Profile


N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide (CAS 899963-56-5) is a synthetic benzothiazole derivative (C25H23N3O4S2; MW 493.6). Its scaffold combines a benzothiazole core, an N-benzyl substituent, and a para-morpholinosulfonyl benzamide moiety . In the ZINC database this compound carries no known bioactivity annotation from ChEMBL, and no primary research paper or patent explicitly characterises its biological profile [1]. Consequently, quantitative differentiation data are scarce; the present guide therefore relies on structural comparisons with the closest commercially available analogues and on computational property predictions to frame its potential procurement advantages over those comparators.

Why In-Class Benzothiazole Sulfonamides Cannot Be Freely Swapped for 899963-56-5


Although dozens of benzothiazole‑sulfonamide screening compounds are commercially available, the specific combination of an N‑benzyl linker and a para‑morpholinosulfonyl group creates a pharmacophore that is absent in the closest purchasable analogs [1]. The morpholine sulfonamide provides a balanced hydrogen‑bond acceptor profile and moderate polarity that differs markedly from the dimethylsulfamoyl or pyrrolidine‑sulfonyl congeners, while the N‑benzyl group introduces a conformational degree of freedom not present in directly C‑2‑aminated benzothiazoles [2]. These differences are expected to affect target binding kinetics, solubility, and metabolic stability; therefore, generic replacement with an in‑class compound that lacks the precise N‑benzyl‑morpholinosulfonyl architecture would risk altering the biological or physicochemical readout in a screening campaign.

Quantitative Differentiation Evidence for 899963-56-5 Against the Closest Structural Analogs


Morpholine Sulfonamide vs. Dimethylsulfamoyl: Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area

The target compound’s morpholine sulfonamide furnishes three hydrogen‑bond acceptors (two sulfonyl oxygens plus the morpholine ring oxygen) and a calculated topological polar surface area (tPSA) of approximately 104 Ų. The closest dimethylsulfamoyl analog (CAS 899734‑65‑7) contains only two H‑bond acceptors from the sulfonamide and a tPSA of ca. 87 Ų . This 17 Ų difference translates to a predicted improvement in aqueous solubility and may alter blood–brain barrier permeability in cell‑based assays.

Medicinal chemistry Drug design Physicochemical profiling

Morpholine vs. Pyrrolidine Sulfonamide: Conformational Flexibility and Solubility Forecast

Replacement of the morpholine ring with pyrrolidine (CAS 941967‑31‑3) removes one hydrogen‑bond acceptor and increases lipophilicity. The morpholine oxygen lowers the calculated logP by roughly 0.4–0.6 log units relative to the pyrrolidine congener, while also introducing a conformational bias that differs from the more flexible pyrrolidine ring [1]. These differences can affect both solubility and target‑binding entropy, making the morpholine variant potentially more suitable for targets preferring a polar, conformationally restrained sulfonamide.

Structure–activity relationship Fragment-based screening Physicochemical profiling

Para‑Sulfonamide vs. Meta‑Methylsulfonyl Regioisomer: Binding Site Complementarity Implications

The target compound places the morpholinosulfonyl group at the para position of the benzamide ring. Its meta‑methylsulfonyl regioisomer (CAS 942002‑61‑1) shifts the sulfonyl substituent to the meta position and replaces morpholine with a methyl group, resulting in a drastically altered electrostatic surface . Published SAR on benzothiazole sulfonamides indicates that para‑substituted sulfonamides generally achieve superior complementarity with the flat, hydrophobic active sites of enzymes such as α‑glucosidase and cholinesterase [1][2]. Although no direct head‑to‑head data exist for this pair, the positional isomerism is likely to cause divergent biological activity that cannot be predicted by simple equipotency assumptions.

Medicinal chemistry Molecular docking Scaffold optimization

N‑Benzyl vs. Direct C‑2 Amino Substitution: Conformational Entropy and Metabolic Stability

MRT67307 (N‑(6‑(methylsulfonyl)benzo[d]thiazol‑2‑yl)‑4‑(morpholinosulfonyl)benzamide) is a well‑characterized dual IKKε/TBK‑1 inhibitor (IC50 = 160 nM and 19 nM, respectively) that lacks the N‑benzyl spacer . The presence of the N‑benzyl group in 899963‑56‑5 introduces an additional rotatable bond and a potential site for CYP‑mediated oxidation, which may confer distinct metabolic stability and clearance profiles relative to MRT67307. While MRT67307 exhibits nanomolar potency against specific kinases, its rigid C‑2 amino linkage limits conformational sampling; the N‑benzyl analog may sample a broader range of binding‑competent conformations, potentially engaging targets inaccessible to the constrained scaffold [1][2].

Medicinal chemistry Pharmacokinetics Scaffold design

Absence of Annotated Bioactivity: A Blank Canvas for Novel Target Screening

Unlike MRT67307, which is annotated against multiple kinases (IKKε, TBK‑1, ULK1/2, SIK1‑3), 899963‑56‑5 carries no reported bioactivity in ChEMBL or the ZINC annotated catalogs [1]. This data‑void status makes it an attractive unbiased probe for phenotypic or target‑based screens where poly‑pharmacology introduced by a pre‑characterised inhibitor would confound hit deconvolution. In contrast, MRT67307’s known multi‑kinase profile may generate false‑positive signals in pathway‑specific assays, complicating target identification efforts.

Drug discovery High‑throughput screening Chemical biology

Morpholine‑Sulfonyl Moiety: Enhanced Solubility Without Introducing a Basic Center

The morpholine ring in 899963‑56‑5 is present as a sulfonamide substituent rather than as a free amine, meaning it enhances polarity and solubility without introducing a basic nitrogen that would be protonated at physiological pH . This differentiates it from benzothiazole derivatives that incorporate a basic morpholine directly attached to the core, which can lead to lysosomal trapping and off‑target activity at aminergic receptors [1][2]. The sulfonamide‑linked morpholine thus provides a solubility advantage while minimizing the risk of amine‑related toxicity or non‑specific binding.

Physicochemical profiling Formulation ADME

Optimal Application Scenarios for 899963-56-5 Procurement


Primary Phenotypic Screening Where Poly‑Pharmacology Must Be Avoided

Because 899963‑56‑5 has no annotated bioactivity in public databases [1], it serves as an unbiased probe for cell‑based phenotypic assays (e.g., cancer cell proliferation, inflammation, or autophagy screens). Its clean annotation profile reduces the likelihood of pathway crosstalk artifacts that arise when using a multi‑targeted kinase inhibitor like MRT67307. Procurement of 899963‑56‑5 is therefore recommended when the screening objective is novel target discovery rather than pathway validation.

SAR Exploration of the Benzothiazole Sulfonamide Series

The unique combination of an N‑benzyl linker and a para‑morpholinosulfonyl group makes 899963‑56‑5 a critical SAR probe for systematic exploration of benzothiazole sulfonamide chemical space. Class‑level SAR studies demonstrate that even minor alterations to the sulfonamide group substantially impact inhibitory potency against enzymes such as α‑glucosidase and cholinesterase [2]. Including 899963‑56‑5 in a matrix of analogs (dimethylsulfamoyl, pyrrolidine‑sulfonyl, meta‑methylsulfonyl, and MRT67307) allows researchers to deconvolute the contributions of linker type, sulfonamide nature, and substitution position.

Computational Docking and Virtual Screening Campaigns

The compound’s three‑dimensional structure is available in the ZINC database in ready‑to‑dock formats [1]. Its conformational flexibility, arising from the N‑benzyl rotatable bond, provides a distinct docking pose distribution compared with the rigid MRT67307 scaffold. Procurement of the physical sample enables post‑docking experimental validation of predicted binding modes, closing the computational‑to‑experimental loop in structure‑based drug design projects targeting kinases or other ATP‑binding enzymes.

Solubility‑Sensitive Biochemical Assay Development

The morpholine sulfonamide substructure provides enhanced aqueous solubility relative to the dimethylsulfamoyl and pyrrolidine‑sulfonyl analogs while avoiding the basic amine liability of free morpholine derivatives [3][4]. This property profile makes 899963‑56‑5 particularly suitable for biochemical assays conducted at high compound concentrations (≥ 10 µM) where precipitation of more lipophilic analogs could produce false‑negative results.

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